N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide
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Overview
Description
N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide is a synthetic compound characterized by the presence of a triazole ring, a cyclobutyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide typically involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the cyclobutyl and but-2-ynamide groups. Common synthetic routes include:
Cycloaddition Reaction: The triazole ring is formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of Cyclobutyl Group: The cyclobutyl group can be introduced through various methods, including cyclization reactions or the use of cyclobutyl-containing starting materials.
Introduction of But-2-ynamide Moiety: The but-2-ynamide group is typically introduced through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1-benzyl-1H-1,2,3-triazole.
Cyclobutyl-Containing Compounds: Compounds with a cyclobutyl group, such as cyclobutylamine.
But-2-ynamide Derivatives: Compounds with a but-2-ynamide moiety, such as N-but-2-ynamide.
Uniqueness
N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide is unique due to its combination of a triazole ring, cyclobutyl group, and but-2-ynamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-3-11(16)13-10-6-9(7-10)8-15-5-4-12-14-15/h4-5,9-10H,6-8H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULGIBDCJGZPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(C1)CN2C=CN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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